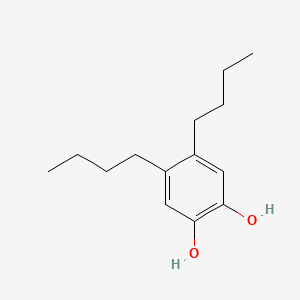
4,5-Dibutylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibutylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with two butyl groups at the 4 and 5 positions and two hydroxyl groups at the 1 and 2 positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. The presence of these groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibutylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 4,5-dibutylbenzene using reagents such as osmium tetroxide or potassium permanganate. These reagents facilitate the addition of hydroxyl groups to the benzene ring, resulting in the formation of the diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibutylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, other substituted derivatives
Scientific Research Applications
4,5-Dibutylbenzene-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dibutylbenzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
4,5-Dimethylbenzene-1,2-diol: Similar structure but with methyl groups instead of butyl groups.
4,5-Diethylbenzene-1,2-diol: Similar structure but with ethyl groups instead of butyl groups.
4,5-Dipropylbenzene-1,2-diol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness: 4,5-Dibutylbenzene-1,2-diol is unique due to the presence of butyl groups, which impart different steric and electronic effects compared to methyl, ethyl, or propyl groups. These effects influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct in its chemical behavior and applications .
Properties
CAS No. |
62555-80-0 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
4,5-dibutylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-11-9-13(15)14(16)10-12(11)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI Key |
LVBLMIGSZVBSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















